1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea
Description
1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidinone core, a cyanophenyl group, and a dimethylpyridinyl moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
1-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-11-16(2)19(25-13-15)7-9-24-22(29)26-20-8-10-27(21(20)28)14-18-5-3-17(12-23)4-6-18/h3-6,11,13,20H,7-10,14H2,1-2H3,(H2,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDJQCPHGYIREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCNC(=O)NC2CCN(C2=O)CC3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Dimethylpyridinyl Moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-[1-[(4-Cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-[2-(3,5-dimethylpyridin-2-yl)ethyl]urea: shares similarities with other pyrrolidinone derivatives and cyanophenyl compounds.
Other Pyrrolidinone Derivatives: Compounds like 1-[1-(4-chlorophenyl)methyl]-2-oxopyrrolidin-3-yl derivatives.
Cyanophenyl Compounds: Compounds such as 4-cyanophenylboronic acid and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
